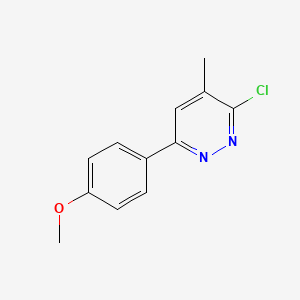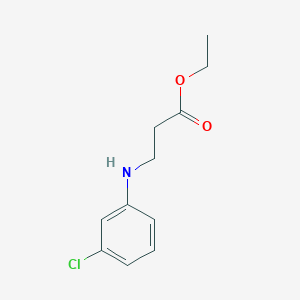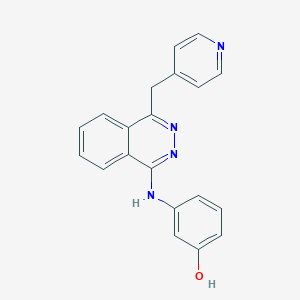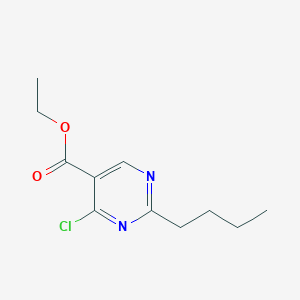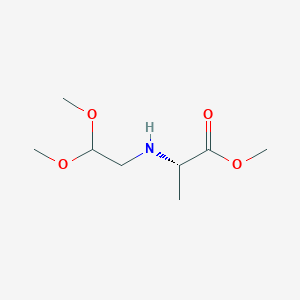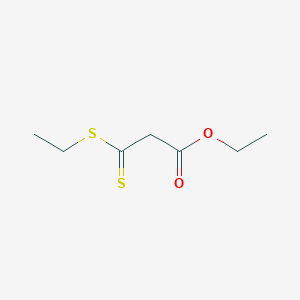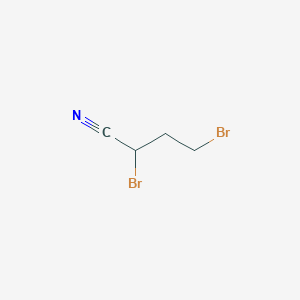
2,4-Dibromobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromobutanenitrile is an organic compound with the molecular formula C4H5Br2N. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms and a nitrile group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromobutanenitrile can be synthesized through the bromination of butyronitrile. The process typically involves the addition of bromine to butyronitrile in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyronitrile molecule.
Industrial Production Methods
In an industrial setting, the production of 2,4-dibromobutyronitrile involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality 2,4-dibromobutyronitrile.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromobutanenitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dibromobutyronitrile involves its reactivity with various biological molecules. The bromine atoms and nitrile group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,2-diphenylbutyronitrile: This compound has similar reactivity due to the presence of bromine and nitrile groups but differs in its structural complexity and applications.
2,4-Di-tert-butylphenol: Although structurally different, this compound shares some reactivity characteristics with 2,4-dibromobutyronitrile.
Uniqueness
2,4-Dibromobutanenitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and a nitrile group. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H5Br2N |
|---|---|
Molekulargewicht |
226.90 g/mol |
IUPAC-Name |
2,4-dibromobutanenitrile |
InChI |
InChI=1S/C4H5Br2N/c5-2-1-4(6)3-7/h4H,1-2H2 |
InChI-Schlüssel |
UMQUSNFXQFHNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


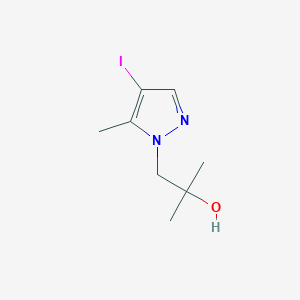
![6'-Fluoro-spiro[imidazolidine-4,1'-indan]-2,5-dione](/img/structure/B8332043.png)
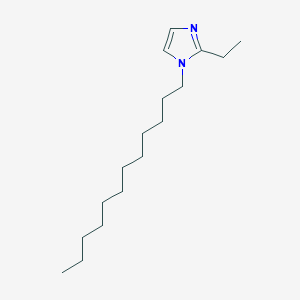
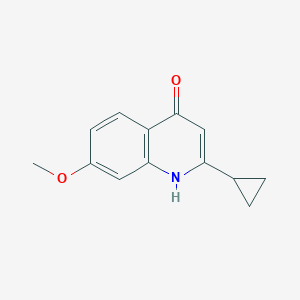

![1-[[2-(acetylthio)ethyl]sulfonyl]-L-proline](/img/structure/B8332087.png)
![[5-(4-chloro-phenyl)-2-methyl-2H-pyrazol-3-yl]-methanol](/img/structure/B8332098.png)
